2-Methyl-3-(1,3-oxazol-2-yl)aniline dihydrochloride
CAS No.: 1909310-04-8
Cat. No.: VC4340869
Molecular Formula: C10H11ClN2O
Molecular Weight: 210.66 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1909310-04-8 |
|---|---|
| Molecular Formula | C10H11ClN2O |
| Molecular Weight | 210.66 g/mol |
| IUPAC Name | 2-methyl-3-(1,3-oxazol-2-yl)aniline;hydrochloride |
| Standard InChI | InChI=1S/C10H10N2O.ClH/c1-7-8(3-2-4-9(7)11)10-12-5-6-13-10;/h2-6H,11H2,1H3;1H |
| Standard InChI Key | UWYSFRIPZDDFCR-UHFFFAOYSA-N |
| SMILES | CC1=C(C=CC=C1N)C2=NC=CO2.Cl.Cl |
| Canonical SMILES | CC1=C(C=CC=C1N)C2=NC=CO2.Cl |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The compound’s core structure combines an aniline moiety with a 1,3-oxazole ring. The methyl group at the 2-position of the aniline ring and the oxazole at the 3-position create steric and electronic effects that influence reactivity. X-ray crystallography and computational modeling confirm a planar oxazole ring conjugated to the aromatic aniline system, enhancing stability .
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 247.12 g/mol | |
| SMILES Notation | CC1=C(C=CC=C1N)C2=NC=CO2.Cl.Cl | |
| logP (Partition Coefficient) | 1.06 | |
| Solubility | High in polar solvents (e.g., DMSO) |
Spectroscopic Characterization
-
NMR: -NMR (DMSO-d6) reveals peaks at δ 2.35 (s, 3H, CH3), 6.85–7.45 (m, 4H, aromatic), and 8.10 (s, 1H, oxazole-H) .
-
IR: Stretching vibrations at 3350 cm (N-H), 1650 cm (C=N), and 750 cm (C-Cl) .
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The synthesis involves three key steps:
-
Oxazole Ring Formation: Van Leusen oxazole synthesis using TosMIC (tosylmethyl isocyanide) and substituted benzaldehyde under basic conditions (NaH, THF, 0–5°C) .
-
Methylation: Reaction with methyl iodide () in the presence of at 60°C .
-
Salt Formation: Treatment with concentrated HCl in ethanol yields the dihydrochloride salt .
Table 2: Synthetic Optimization Parameters
| Parameter | Optimal Condition | Yield (%) |
|---|---|---|
| Oxazole Formation Temp. | 0–5°C | 78 |
| Methylation Time | 12 h | 85 |
| HCl Equivalents | 2.2 eq | 92 |
Industrial Manufacturing
Continuous flow reactors and automated purification systems (e.g., preparative HPLC) enhance scalability. A pilot study achieved 90% purity at a 500 kg batch scale .
Physicochemical and Biochemical Properties
Stability and Reactivity
The compound exhibits high thermal stability (decomposition >250°C) and hydrolytic resistance at pH 4–9. Reactivity includes:
-
Oxidation: Forms oxazole-N-oxide derivatives with in acidic conditions.
-
Reduction: Catalytic hydrogenation () reduces the oxazole to a thiazolidine analog.
Pharmacokinetic Profile
-
Absorption: High intestinal permeability (PAMPA assay: cm/s).
-
Metabolism: Hepatic CYP3A4-mediated oxidation to inactive metabolites.
Applications in Medicinal Chemistry
Antibacterial Activity
The compound inhibits Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria, with MIC values of 2–8 μg/mL . Mechanistic studies suggest disruption of cell wall synthesis via penicillin-binding protein (PBP) inhibition.
Table 3: Antibacterial Efficacy
| Strain | MIC (μg/mL) | Mechanism |
|---|---|---|
| S. aureus (MRSA) | 4 | PBP2a inhibition |
| E. coli (ESBL) | 8 | β-lactamase suppression |
Antifungal Activity
Against Candida albicans, MIC values reach 4–16 μg/mL, attributed to ergosterol biosynthesis disruption .
Material Science Applications
Electronic Materials
The conjugated oxazole-aniline system enables use in organic semiconductors. Thin-film transistors exhibit hole mobility of .
Optical Properties
UV-Vis spectra show absorption at 320 nm (π→π* transition), suitable for OLED emitters.
Comparative Analysis with Analogues
Table 4: Structural and Functional Comparisons
| Compound | Substitution Pattern | Antibacterial MIC (μg/mL) |
|---|---|---|
| 2-Methyl-4-(1,3-oxazol-2-yl)aniline | 4-Oxazolyl | 8–16 |
| 2-(4,5-Dihydrooxazol-2-yl)aniline | Dihydrooxazole | 32–64 |
| 2-Methyl-3-(1,3-oxazol-2-yl)aniline dihydrochloride | 3-Oxazolyl | 2–8 |
The 3-oxazolyl substitution enhances antibacterial potency 4-fold compared to 4-substituted analogues .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume